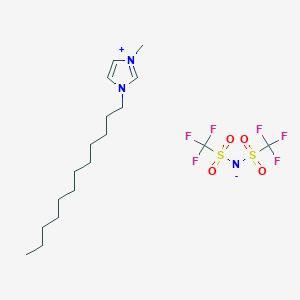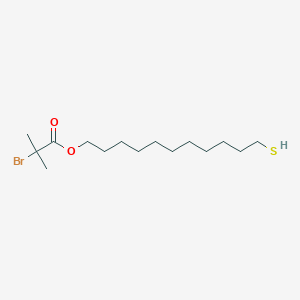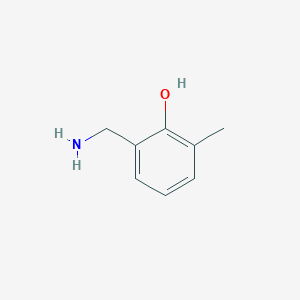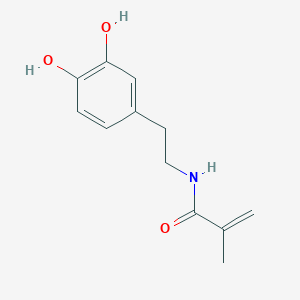
n-(3,4-Dihydroxyphenethyl)methacrylamide
Overview
Description
DMA is a small bifunctional group molecule containing catechol and acrylic groups at opposite ends . It is used as a primer monomer to mimic the interaction between the catechol group and the mineral interface of marine mussels . It can be deemed as a “bridge” connecting the upper adhesive network via carbon-carbon double bond polymerization and lower dentin collagen fibrils via hydrogen bond .
Synthesis Analysis
The synthesis of DMA involves the use of dopamine acryl- and methacrylamide derivatives . These derivatives are synthesized and characterized by 1H-NMR and 13C-NMR, followed by further solvent-based radical polymerization with N-hydroxyethyl acrylamide .Molecular Structure Analysis
The molecular formula of DMA is C12H15NO3 . It connects the upper adhesive network via carbon-carbon double bond polymerization and lower dentin collagen fibrils via hydrogen bond .Chemical Reactions Analysis
DMA acts as a bridge in chemical reactions, connecting the upper adhesive network via carbon-carbon double bond polymerization and lower dentin collagen fibrils via hydrogen bond . It presents bands between 2856 and 2982 cm −1 corresponding to C–H symmetrical and asymmetrical stretching of CH2 and CH3 groups .Physical And Chemical Properties Analysis
The physical state of DMA at 20°C is solid . It has a molecular weight of 221.26 . The storage temperature is 0-10°C and it should be stored under inert gas . It is light sensitive, air sensitive, and heat sensitive .Scientific Research Applications
- Application : DMA serves as a bioinspired adhesive primer for durable adhesion between dentin and composite resins. It enhances shear bond strength, reduces microleakage, and improves wettability of dentin surfaces .
- Rationale : DMA acts as a “bridge,” connecting the adhesive network via carbon-carbon double bond polymerization and dentin collagen fibrils via hydrogen bonds, resulting in improved adhesion durability .
Dental Adhesives
Mechanism of Action
Target of Action
N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) is a functional monomer that primarily targets dentin collagen fibrils . These fibrils play a crucial role in the structural integrity of dentin, a calcified tissue of the body.
Mode of Action
DMA acts as a bridge between the upper adhesive network and lower dentin collagen fibrils . It connects these two components via carbon-carbon double bond polymerization and hydrogen bonding , unifying them into a single structure . This interaction results in changes to the adhesive network and collagen fibrils, enhancing their bonding.
Biochemical Pathways
Its mode of action suggests it may influence pathways related topolymerization and hydrogen bonding . These pathways could have downstream effects on the structural and functional properties of the dentin collagen fibrils.
Result of Action
The primary result of DMA’s action is the formation of a strong bond between the adhesive network and dentin collagen fibrils . This bond enhances the structural integrity of the dentin, potentially improving the effectiveness of dental procedures.
Action Environment
The action of DMA can be influenced by environmental factors. For instance, it’s sensitive to light , air , and heat . Therefore, these factors need to be carefully controlled to maintain DMA’s stability and efficacy. Additionally, over-oxidation of DMA, especially in alkaline environments, can greatly reduce free-catechol groups and result in an irreversible cross-linked network .
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIMONOHVBBZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3,4-Dihydroxyphenethyl)methacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



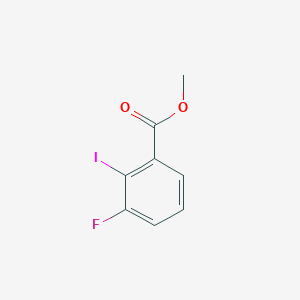

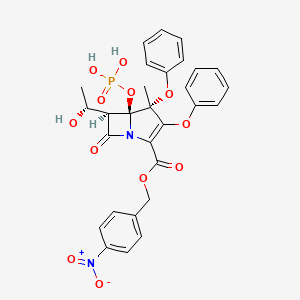

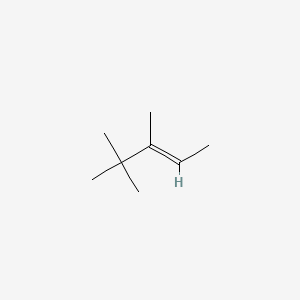
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)
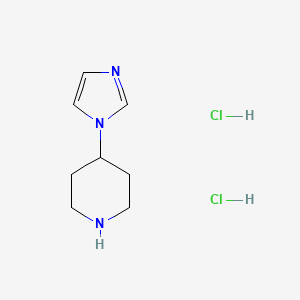
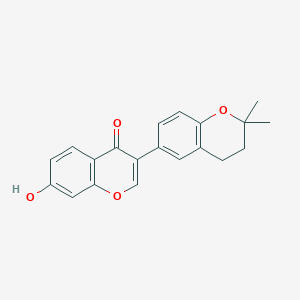
![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)
